molecular formula C10H11NO3 B8558303 6-Amino-2,2-dimethyl-benzo[1,3]dioxin-4-one CAS No. 842137-46-6

6-Amino-2,2-dimethyl-benzo[1,3]dioxin-4-one

Cat. No. B8558303
Key on ui cas rn: 842137-46-6
M. Wt: 193.20 g/mol
InChI Key: MRRAHVVJYAOMSB-UHFFFAOYSA-N
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Patent
US07947851B2

Procedure details

To a solution of 6-nitro-2,2-dimethyl-4H-1,3-benzodioxin-4-one (4.1 g) in EtOH (30 mL) was added Pd/C (1.947 g) under nitrogen atmosphere. Hydrogenation was performed for 12 hrs at rt using 10 bars of H2. The reaction mixture was filtered through X bed of celite, washed with EtOH and THF. The filtrates were concentrated under vacuum to give the title compound as a pale yellow solid (3.5 g, 98%). 1H NMR (CDCl3) δ 7.71 (d, J=8.7 Hz, 1H), 7.15 (d, J=2.6 Hz, 1H), 6.83 (dd, J=8.7 Hz, 2.6 Hz, 1H), 3.44 (brs, 2H), 2.63 (s, 6H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.947 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[O:8][C:9]([CH3:14])([CH3:13])[O:10][C:11](=[O:12])[C:6]=2[CH:5]=1)([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]2[O:8][C:9]([CH3:13])([CH3:14])[O:10][C:11](=[O:12])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OC(OC2=O)(C)C)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.947 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through X bed of celite
WASH
Type
WASH
Details
washed with EtOH and THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=CC2=C(OC(OC2=O)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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